Chloramben

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

water solubility = 700 mg/l @ 25 °C

SOLUBILITY IN ETHANOL: 172 G/L @ 25 °C

SOL IN ALKALI

SOLUBILITY IN ACETONE: 23.27 G/100 G @ 29 °C

For more Solubility (Complete) data for AMIBEN (9 total), please visit the HSDB record page.

Synonyms

Canonical SMILES

Herbicide Efficacy Studies

Understanding Mode of Action

Research is ongoing to elucidate the precise mode of action of chloramben in inhibiting weed seed germination and seedling growth. Studies investigate its impact on various physiological processes within weeds, such as cell division and enzyme activity. This knowledge helps develop more targeted weed control strategies ().

Evaluating Weed Control Spectrum

Scientific studies assess the effectiveness of chloramben against a broad spectrum of weeds. Researchers compare its efficacy against different weed species under varying environmental conditions. This data helps determine suitable application rates and timings for optimal weed control in specific crops ().

Environmental Fate and Degradation Studies

Persistence and Mobility in Soil

Research investigates the persistence of chloramben in different soil types. This includes studying degradation rates, leaching potential, and the impact of environmental factors like temperature and moisture. Understanding these aspects is crucial for assessing potential environmental contamination risks ().

Impact on Soil Microorganisms

Studies explore the effect of chloramben on soil microbial communities. Researchers examine its potential to disrupt soil ecology and investigate the impact on nutrient cycling and decomposition processes within the soil ().

Chloramben Residue Analysis

Development of Analytical Methods

Scientific research plays a vital role in developing and validating analytical methods for detecting and quantifying chloramben residues in crops, soil, and water. These methods ensure accurate monitoring of environmental contamination and adherence to food safety regulations ().

Residue Dissipation in Crops

Studies track the dissipation of chloramben residues in treated crops over time. This data is critical for determining pre-harvest intervals, which is the time period required between herbicide application and crop harvest to ensure safe food consumption ().

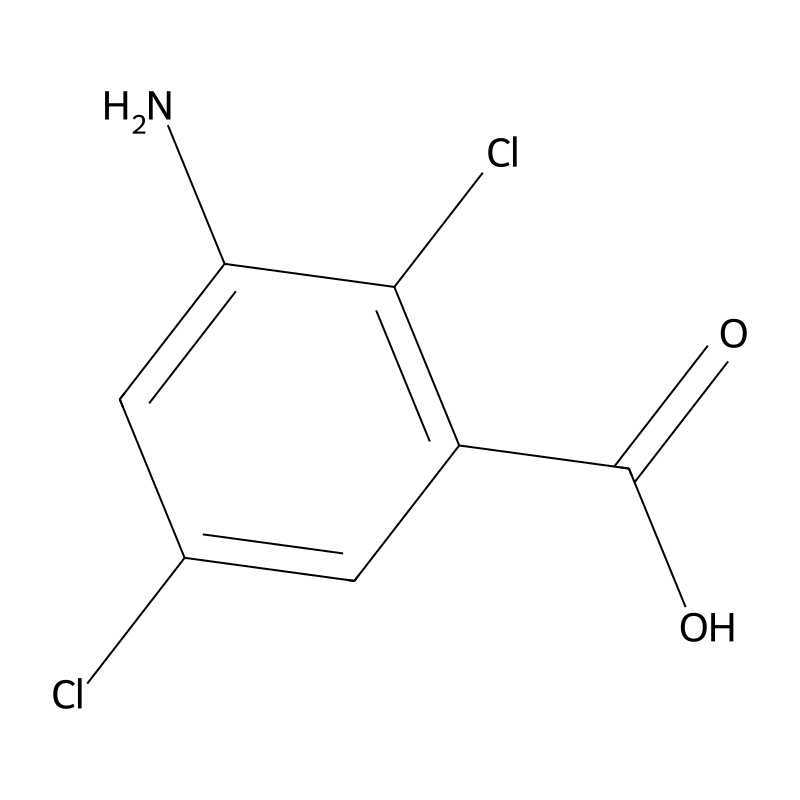

Chloramben, chemically known as 3-amino-2,5-dichlorobenzoic acid, is a selective herbicide primarily utilized to control the seedlings of broadleaf weeds and annual grasses. It is particularly effective in crops such as soybeans, dry beans, peanuts, sunflowers, and various vegetables. Chloramben appears as a colorless to off-white crystalline solid with a molecular weight of 206.03 g/mol and a melting point of 200-201 °C . It is soluble in water at a concentration of approximately 690 ppm at 25 °C .

Chloramben acts as a pre-emergent herbicide, meaning it affects germinating weed seeds and young seedlings. The exact mechanism is not fully understood, but it likely disrupts essential plant growth processes. Studies suggest Chloramben might interfere with cell division and protein synthesis in developing weeds.

Chloramben exhibits stability under hydrolytic conditions but decomposes in sodium hypochlorite solutions. It is sensitive to light and undergoes photolysis in aqueous solutions, leading to the formation of amino radicals and various degradation products. Notably, chloramben can react with sodium hypochlorite, resulting in the release of chloride ions and other byproducts through reductive dechlorination processes .

Key Reactions:- Photolysis: Under sunlight or specific wavelengths of light, chloramben can degrade into multiple products.

- Decomposition: Chloramben decomposes when exposed to strong oxidizing agents like sodium hypochlorite .

Chloramben is classified as a selective herbicide with low toxicity to humans and animals. Its primary mechanism of action involves inhibiting the growth of susceptible plant species while being less harmful to crops like soybeans. The herbicide is generally considered practically nontoxic, with an oral LD50 value of approximately 3,500 mg/kg in rats and 3,136 mg/kg dermally in rabbits .

Chloramben can be synthesized through various chemical pathways involving chlorination and amination processes. A common method includes the reaction of 2,5-dichlorobenzoic acid with ammonia or amine derivatives under specific conditions to yield chloramben as the final product .

Example Synthesis Steps:- Start with 2,5-dichlorobenzoic acid.

- React with an appropriate amine in the presence of a catalyst.

- Purify the resulting product through crystallization.

Chloramben's primary application is as a herbicide in agricultural settings. Its effectiveness against broadleaf weeds makes it valuable for soybean cultivation and other crops. Additionally, it serves as an analytical reference standard for detecting chloramben residues in environmental samples using techniques like liquid chromatography with electrochemical detection .

Chloramben shares structural similarities with several other herbicides and chemical compounds. Below are some comparable compounds along with their unique characteristics:

| Compound Name | Structure | Primary Use | Unique Features |

|---|---|---|---|

| 2,4-Dichlorophenoxyacetic acid | C8H6Cl2O3 | Herbicide for broadleaf weeds | Systemic action; widely used |

| Triclopyr | C13H9Cl3NO4 | Herbicide for woody plants | Selective against woody species |

| Glyphosate | C3H8NO5P | Broad-spectrum herbicide | Non-selective; inhibits amino acid synthesis |

| Flumioxazin | C17H15F3N2O4S | Pre-emergent herbicide | Effective against a wide range of weeds |

Chloramben's uniqueness lies in its selective action against specific weed types while being safer for certain crops, which differentiates it from broader-spectrum herbicides like glyphosate.

Purity

Physical Description

Colorless odorless solid; Technical product is purplish white solid; [HSDB]

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Odor

Decomposition

... DANGEROUS; WHEN ... /IN/ CONTACT WITH ACIDS OR ACID FUMES THEY EVOLVE HIGHLY TOXIC /HYDROGEN/ CHLORIDE FUMES. SOME ORG CHLORIDES DECOMP TO YIELD PHOSGENE. /CHLORIDES/

Appearance

Melting Point

200-201 °C

MP: ABOVE 195 °C /TECHNICAL PRODUCT/

Storage

UNII

Related CAS

1954-81-0 (hydrochloride salt)

28283-88-7 (aluminum salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 195 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 192 of 195 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H350 (100%): May cause cancer [Danger Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0000001 [mmHg]

930 mPa @ 100 °C

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

... UNPUBLISHED FEEDING STUDIES WITH DOGS ... SHOWED ... THAT DIETARY CHLORAMBEN (5 PPM) WAS RAPIDLY EXCRETED IN URINE & FECES, & NO ... RESIDUES WERE DETECTED IN TISSUE SAMPLES TAKEN ... .

ACIDIC COMPOUNDS SUCH AS 3-AMINO-2,5-DICHLOROBENZOIC ACID ARE BOUND TO BOVINE SERUM ALBUMIN. BLOOD/TISSUE RATIOS OF (14)C FROM RATS DOSED WITH LABELED ACID WERE HIGHLY CORRELATED WITH THE LOGARITHM OF BINDING AFFINITY CONSTANTS.

Metabolism Metabolites

IN PLANTS, AMIBEN IS CONVERTED TO N-GLUCOSYLAMINE. THE ENZYME, ISOLATED FROM SOYBEANS ... FOUND TO BE SPECIFIC FOR URIDINE DIPHOSPHATE-5'-GLUCOSE & CORRESPONDING THYMIDINE ANALOG.

... THE PROLONGED IN VIVO STABILITY, IMMOBILITY, & ACCUM OF ... /THE N-GLUCOSIDE CONJUGATE/ IN BOTH SUSCEPTIBLE & TOLERANT PLANTS STRONGLY ... /SUGGESTS/ THAT N-GLUCOSIDE BIOSYNTHESIS IS A MAJOR DETOXICATION MECHANISM.

YIELDS 3-AMINO-2,5-DICHLOROBENZOIC ACID-N-GLUCOSIDE IN SOYBEAN, BARLEY, BEET, TOMATO, CUCUMBER. /FROM TABLE/

CHLORAMBEN METAB IN PLANTS. A REPORTED CHLORAMBEN-X CONJUGATE IDENTIFIED AS METHYL 3-AMINO-2,5-DICHLOROBENZOATE (CHLORAMBEN METHYL ESTER) WAS AN ARTIFACT FORMED BY TRANSESTERIFICATION OF AN UNKNOWN ESTER METABOLITE DURING CLEAN UP OF METHANOL EXTRACTS OF FLORISIL COLUMNS.

Wikipedia

Use Classification

Agrochemicals -> Pesticides

HERBICIDES

Methods of Manufacturing

CHLORAMBEN IS SYNTHESIZED FROM PURIFIED DINOBEN BY REDUCTION OF NITRO GROUP.

General Manufacturing Information

INHIBITS ROOT DEVELOPMENT OF SEEDLING WEEDS.

/AMIBEN IS SUGGESTED FOR USE/ ... AT 2-4 KG AE/HA.

Used at 2 ug ai/kg

Analytic Laboratory Methods

... RESIDUES IN POTATO, SWEET CORN, SNAP BEANS, & CARROTS, DIGEST IN ALKALI, ACIDIFY, EXTRACT WITH ETHER. ... RESIDUE PARTITIONED BETWEEN HEXANE & ACETONITRILE ... ASSAY ACETONITRILE FRACTION BY ... /GAS CHROMATOGRAPHY/.

ADDN OF SMALL QUANTITIES OF ORGANIC ACIDS TO MOBILE PHASE SIGNIFICANTLY IMPROVED CHROMATOGRAPHY ON SILICA GEL OF BOTH POLAR BASIC CMPD.

GAS CHROMATOGRAPHIC ANALYSIS OF SIX POLAR ORGANO NITROGEN HERBICIDES INCLUDING CHLORAMBEN. A COULSON ELECTROLYTIC CONDUCTIVITY DETECTOR (NITROGEN MODE) WAS USED.

Determination: dry granular formulations ... , liquid formulations ... Spectrophotometer method.

Interactions

Stability Shelf Life

Dates

2: Wells MJ, Yu LZ. Solid-phase extraction of acidic herbicides. J Chromatogr A. 2000 Jul 14;885(1-2):237-50. Review. PubMed PMID: 10941675.

3: Li N, Lee HK. Sample preparation based on dynamic ion-exchange solid-phase extraction for GC/MS analysis of acidic herbicides in environmental waters. Anal Chem. 2000 Jul 15;72(14):3077-84. PubMed PMID: 10939370.

4: Edgell KW, Erb EJ, Wesselman RJ, Longbottom JE. Gas chromatographic/electron capture detection method for determination of chlorinated acids in water: collaborative study. J AOAC Int. 1993 Sep-Oct;76(5):1098-112. PubMed PMID: 8241813.

5: Smith AE, Hayden BJ. Field persistence studies with triallate and trifluralin both singly and in combination with chloramben. Bull Environ Contam Toxicol. 1982 Aug;29(2):240-2. PubMed PMID: 6289950.

6: Fang SC, Lindstrom FT. In vitro binding of 14C-labeled acidic compounds to serum albumin and their tissue distribution in the rat. J Pharmacokinet Biopharm. 1980 Dec;8(6):583-97. PubMed PMID: 7229910.

7: Pilenkova II, Zemchenkova GK, Degteva AI, Iurkova RG. [Methods of controlling the harmful substance content in the air of a work area in amiben manufacture]. Gig Tr Prof Zabol. 1980 Oct;(10):50-1. Russian. PubMed PMID: 7419071.

8: Buslovich SIu, Asipchik TK, Marakhovskaia SV, Aleksashina ZA, Voinova IV. [Establishment of the maximum permissible concentration of amiben in the water of reservoirs]. Gig Sanit. 1980 Apr;(4):74-5. Russian. PubMed PMID: 7380279.

9: Muslih RK, Linscott DL. Regulation of lipid synthesis in soybeans by two benzoic Acid herbicides. Plant Physiol. 1977 Nov;60(5):730-5. PubMed PMID: 16660173; PubMed Central PMCID: PMC542703.

10: McCorkle FM, Chambers JE, Yarbrough JD. Acute toxicities of selected herbicides to fingerling channel catfish, Ictalurus punctatus. Bull Environ Contam Toxicol. 1977 Sep;18(3):267-70. PubMed PMID: 907845.

11: Venis MA. Affinity labels for auxin binding sites in corn coleoptile membranes. Planta. 1977 Jan;134(2):145-9. doi: 10.1007/BF00384963. PubMed PMID: 24419692.

12: National Toxicology Program. Bioassay of chloramben for possible carcinogenicity. Natl Cancer Inst Carcinog Tech Rep Ser. 1977;25:1-90. PubMed PMID: 12844183.

13: Stoller EW. Mechanism for the differential translocation of amiben in plants. Plant Physiol. 1970 Nov;46(5):732-7. PubMed PMID: 16657538; PubMed Central PMCID: PMC396669.

14: St John LE Jr, Lisk DJ. Excretory pathway of amiben in a lactating cow. J Agric Food Chem. 1970 May-Jun;18(3):482-4. PubMed PMID: 5530562.

15: Stoller EW. The kinetics of amiben absorption and metabolism as related to species sensitivity. Plant Physiol. 1969 Jun;44(6):854-60. PubMed PMID: 16657140; PubMed Central PMCID: PMC396176.

16: Lembeck WJ, Colmer AR. Effect of herbicides on cellulose decomposition by Sporocytophaga myxococcoides. Appl Microbiol. 1967 Mar;15(2):300-3. PubMed PMID: 6029831; PubMed Central PMCID: PMC546895.

17: Keitt GW, Baker RA. Auxin activity of substituted benzoic acids and their effect on polar auxin transport. Plant Physiol. 1966 Dec;41(10):1561-9. PubMed PMID: 16656441; PubMed Central PMCID: PMC550576.

18: Colby SR. Herbicide metabolism: N-glycoside of amiben isolated from soybean plants. Science. 1965 Oct 29;150(3696):619-20. PubMed PMID: 5891144.